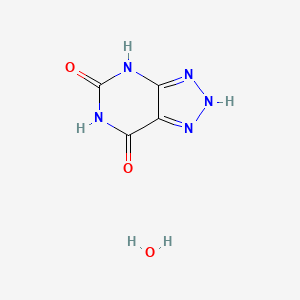
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligands. These ligands were first described by Trofimenko in the 1960s and have since been widely used in various fields of chemistry due to their ability to form stable complexes with transition metals . The compound is known for its unique structure, which includes three tert-butylpyrazolyl groups coordinated to a central boron atom, with thallium as the counterion .
Preparation Methods
The synthesis of Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method allows for the selective formation of tris(pyrazolyl)borates. The reaction conditions are generally mild, involving the use of highly reactive haloboranes with in situ formed pyrazolides . Industrial production methods may vary, but they often follow similar principles, ensuring the controlled formation of the desired product while minimizing the evolution of hazardous gases .
Chemical Reactions Analysis
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt undergoes various types of chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include metal halides and other transition metal complexes . The major products formed from these reactions are typically metal complexes with the poly(pyrazolyl)borate ligand, which can exhibit unique catalytic properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand to form stable metal complexes that can serve as catalysts in various reactions, such as carbene or nitrene C-H insertion, polymerization, and carbonyl derivatizations . In biology and medicine, these metal complexes can be used as enzymatic models to study the behavior of metalloenzymes .
Mechanism of Action
The mechanism by which Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt exerts its effects involves the coordination of the poly(pyrazolyl)borate ligand to a metal center . This coordination can alter the electronic properties of the metal, enhancing its catalytic activity or stability . The molecular targets and pathways involved depend on the specific metal complex formed and the reaction conditions used .
Comparison with Similar Compounds
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is unique due to the presence of bulky tert-butyl groups on the pyrazolyl rings, which can influence the steric and electronic properties of the resulting metal complexes . Similar compounds include other poly(pyrazolyl)borate ligands, such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . These compounds differ in the number of pyrazolyl groups coordinated to the boron atom, which can affect their reactivity and stability .
Properties
InChI |
InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGSEPHCDANZHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN6O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)


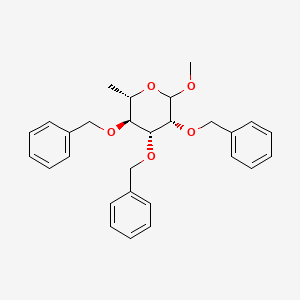
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

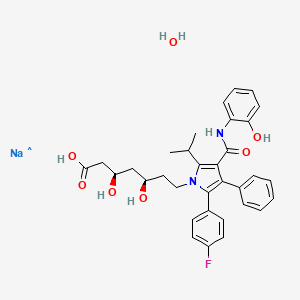
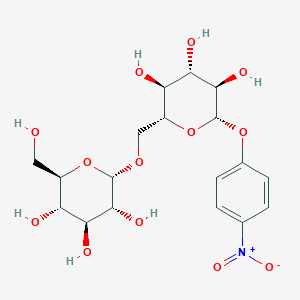
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
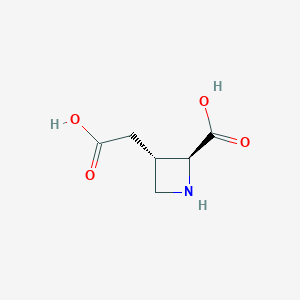
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
